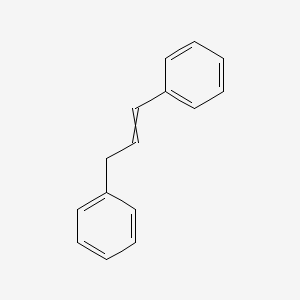
1,3-Diphenyl-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-(1-propene-1,3-diyl)bis- is an organic compound with the molecular formula C16H16 It is a derivative of benzene, where two benzene rings are connected by a propene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1-propene-1,3-diyl)bis- typically involves the reaction of benzene with propene under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with propene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H6+CH2=CH−CH3AlCl3C6H5−CH2−CH=CH2
This reaction requires careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1,1’-(1-propene-1,3-diyl)bis- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,1’-(1-propene-1,3-diyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the propene bridge to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are commonly used.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of 1,1’-(1-propane-1,3-diyl)bis-benzene.
Substitution: Formation of nitrobenzene or sulfonated benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1,1’-(1-propene-1,3-diyl)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-(1-propene-1,3-diyl)bis- involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The propene bridge allows for flexibility in the molecule, enabling it to interact with different biological and chemical systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,1’-(3-methyl-1-propene-1,3-diyl)bis-: Similar structure but with a methyl group on the propene bridge.
Benzene, 1,1’-(3-methylene-1-propyne-1,3-diyl)bis-: Contains a triple bond in the propene bridge.
Benzene, 1,1’-(1,3-butadiene-1,4-diyl)bis-: Features a butadiene bridge instead of propene.
Uniqueness
Benzene, 1,1’-(1-propene-1,3-diyl)bis- is unique due to its specific propene bridge, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C15H14 |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
3-phenylprop-1-enylbenzene |
InChI |
InChI=1S/C15H14/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15/h1-12H,13H2 |
Clé InChI |
AIMDYNJRXHEXEL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


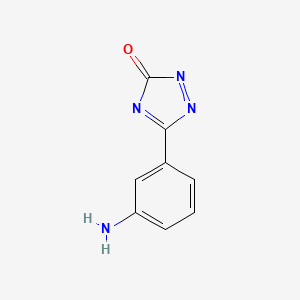
![3-fluoro-8-{[2-(trimethylsilyl)ethoxy]methyl}-5,8,10-triazatricyclo[7.4.0.0(2),]trideca-1(13),2,4,6,9,11-hexaene-4-carbonitrile](/img/structure/B8616223.png)
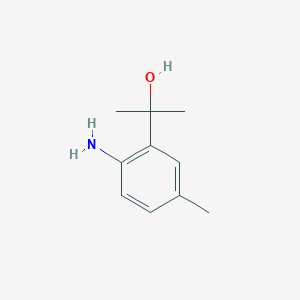
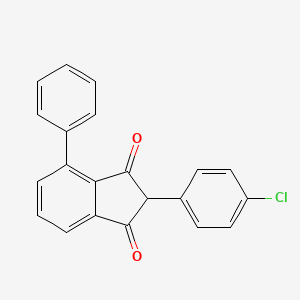
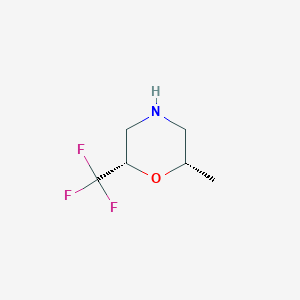
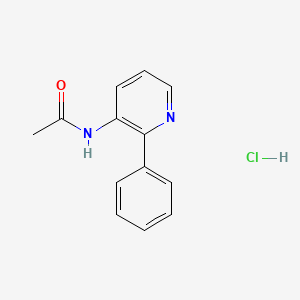
![2-methyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine hydrobromide](/img/structure/B8616258.png)
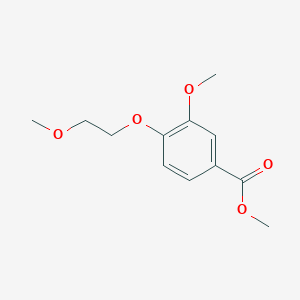
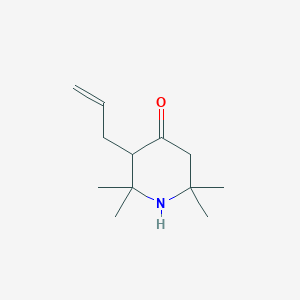
![3-Chloro-6-[4-methoxy-3-(2-methylpropoxy)phenyl]pyridazine](/img/structure/B8616296.png)
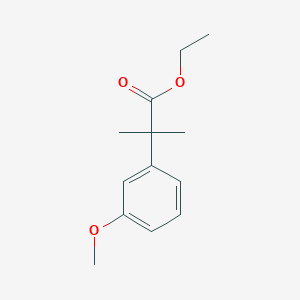
![3-[[4-(Benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]propanoic acid](/img/structure/B8616303.png)
![4-[2-(4-Methyl-1-piperazinyl)-4-thiazolyl]benzoic acid hydrobromide](/img/structure/B8616307.png)
![4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal](/img/structure/B8616313.png)
